4-Bromo-5-hydroxy-2-propylpyridazin-3(2H)-one

Description

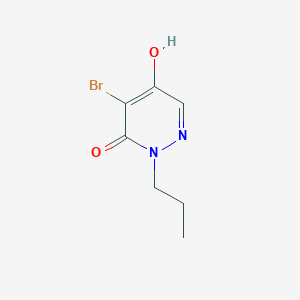

4-Bromo-5-hydroxy-2-propylpyridazin-3(2H)-one is a brominated pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a bromine atom at position 4, a hydroxyl group at position 5, and a propyl chain at position 2. The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .

Properties

CAS No. |

186792-22-3 |

|---|---|

Molecular Formula |

C7H9BrN2O2 |

Molecular Weight |

233.06 g/mol |

IUPAC Name |

4-bromo-5-hydroxy-2-propylpyridazin-3-one |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h4,11H,2-3H2,1H3 |

InChI Key |

VQTCOFQHKNLNQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C(=C(C=N1)O)Br |

Origin of Product |

United States |

Biological Activity

4-Bromo-5-hydroxy-2-propylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound acts primarily as an inhibitor of FGFR tyrosine kinases , which play a crucial role in various physiological processes including cell proliferation, differentiation, and survival. The inhibition of FGFRs can lead to the suppression of tumor growth in cancers where these receptors are dysregulated. Specifically, 4-bromo-5-hydroxy-2-propylpyridazin-3(2H)-one exhibits selective inhibition against FGFR1, FGFR2, and FGFR3 .

Pharmacological Properties

The pharmacological properties of 4-bromo-5-hydroxy-2-propylpyridazin-3(2H)-one include:

- Antitumor Activity : The compound has shown dose-dependent inhibition of tumor growth in xenograft models. For instance, in RT112/84 FGFR3-TACC3 xenografts, significant tumor reduction was observed with this compound .

- Selectivity : It demonstrates a relatively high potency for FGFR2 and FGFR3 while sparing FGFR1 inhibition, which could reduce potential side effects associated with broader FGFR inhibition .

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In vitro assays have confirmed that 4-bromo-5-hydroxy-2-propylpyridazin-3(2H)-one effectively inhibits cell proliferation in various cancer cell lines. The IC50 values indicate that it possesses moderate to high cytotoxicity against these cell lines .

- In Vivo Studies : Animal models treated with this compound exhibited significant reductions in tumor size compared to control groups. The mechanism was attributed to the inhibition of downstream signaling pathways activated by FGFRs, such as the MAPK and PI3K/AKT pathways .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as bromine substitution, hydroxyl groups, or alkyl chains on heterocyclic cores. Data are derived from synthesis protocols, spectral analyses, and thermodynamic studies.

Comparison of Physical and Spectral Properties

Key Observations:

- Substituent Effects on Melting Points : Bromine and aromatic substituents (e.g., indolyl in Compound 16) increase rigidity, raising melting points (200–201°C) compared to less substituted analogs like Compound 17 (129–130°C) .

- Spectral Signatures : Hydroxyl groups in the target compound (~3250 cm⁻¹) contrast with NH/NH₂ stretches in sulfonamide-containing analogs (3253–3433 cm⁻¹) . Propyl chains consistently appear at δ 0.9–1.6 in ¹H-NMR across compounds .

Thermodynamic and Quantum Mechanical Insights

While direct thermodynamic data for the target compound are unavailable, studies on isotopic analogs (e.g., 1H, 2H, 3H) highlight mass-dependent behaviors in quantum systems . For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.